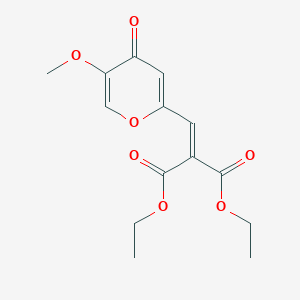
AI-942/8012859
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AI-942/8012859 is a useful research compound. Its molecular formula is C14H16O7 and its molecular weight is 296.27g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl groups in the pyranone ring can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carbonyl groups can produce diols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have potential biological activity, making it a candidate for drug development.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Ethyl acetoacetate: Another ester used in organic synthesis, with a similar reactivity profile.
Methyl 2-[(5-methoxy-4-oxopyran-2-yl)methylidene]propanedioate: A closely related compound with a methyl ester group instead of an ethyl ester.
Uniqueness
Eigenschaften
Molekularformel |
C14H16O7 |
|---|---|
Molekulargewicht |
296.27g/mol |
IUPAC-Name |
diethyl 2-[(5-methoxy-4-oxopyran-2-yl)methylidene]propanedioate |
InChI |
InChI=1S/C14H16O7/c1-4-19-13(16)10(14(17)20-5-2)6-9-7-11(15)12(18-3)8-21-9/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
YLNOGMQGRHLDPV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC(=O)C(=CO1)OC)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC(=O)C(=CO1)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Chlorophenyl)vinyl]-2-methylthiophene](/img/structure/B428825.png)


![2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene](/img/structure/B428830.png)
![3,5,10,11-tetramethyl-4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B428832.png)
![Ethyl 4-amino-5-[2-(2-thienyl)vinyl]-2-thiophenecarboxylate](/img/structure/B428834.png)

![dimethyl 2-(acetylamino)-2-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]malonate](/img/structure/B428836.png)
![1-Bromo-2-[2-(2-bromophenyl)vinyl]benzene](/img/structure/B428839.png)
![Diethyl 2-[(5-methyl-2-thienyl)methylene]malonate](/img/structure/B428840.png)
![1-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-hexanone](/img/structure/B428841.png)
![2-methyl-3-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B428844.png)
![5-methyl-2-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B428845.png)
